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Compound of Interest

Compound Name: ND-2158

Cat. No.: B10773876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of ND-2158, a potent

and selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitor. The performance of

ND-2158 is objectively compared with other alternative IRAK4 inhibitors, supported by available

experimental data.

Executive Summary
ND-2158 is a highly selective, competitive inhibitor of IRAK4 with a reported inhibitory constant

(Ki) of 1.3 nM.[1] It has demonstrated significant potential in preclinical models of autoimmune

disorders and lymphoid malignancies.[2] Its high selectivity is a key attribute, minimizing the

potential for off-target effects. This guide delves into the specifics of its selectivity compared to

other IRAK4 inhibitors and provides detailed methodologies for the assays used to determine

these profiles.

Kinase Selectivity Profile: A Quantitative
Comparison
The following table summarizes the available quantitative data on the kinase selectivity of ND-
2158 and a selection of alternative IRAK4 inhibitors. It is important to note that direct head-to-

head kinome-wide screening data under identical conditions is not always publicly available.
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Therefore, the data presented here is compiled from various sources and should be interpreted

with consideration for the different experimental assays and conditions employed.
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Inhibitor
Primary
Target(s)

Other
Notable
Inhibited
Kinases
(>50%
inhibition or
low nM
IC50/Ki)

Kinase
Panel Size

Assay Type Reference

ND-2158
IRAK4 (Ki =

1.3 nM)

Highly

selective.

Specific off-

target

kinases with

significant

inhibition

from the full

panel are not

detailed in

publicly

available

literature.

334

Radioisotope-

based

enzymatic

assay

[3]

ND-2110
IRAK4 (Ki =

7.5 nM)

Highly

selective

against the

same panel

as ND-2158.

334

Radioisotope-

based

enzymatic

assay

[3]
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Zimlovisertib

(PF-

06650833)

IRAK4 (IC50

= 0.2 nM in

cell assay)

IRAK1,

MNK2,

LRRK2, Clk4,

and CK1γ1

(>70%

inhibition at

200 nM). 12

kinases

showed IC50

< 1 µM.

278 Not specified [4][5]

KIC-0101

IRAK4 (IC50

= 4.6 nM),

PIM1

PIM1 kinase

was also

strongly

inhibited.

59
Radiometric

assay
[6]

Experimental Protocols
The determination of kinase inhibitor selectivity is paramount for understanding their biological

effects. The data presented in this guide were primarily generated using radioisotope-based

enzymatic assays and luminescent kinase assays.

Radioisotope-based Kinase Assay (Filter Binding Assay)
This method is considered a gold standard for kinase activity measurement as it directly

quantifies the transfer of a phosphate group to a substrate.

Principle: A kinase reaction is performed in the presence of a peptide or protein substrate and

γ-³³P-ATP. The radiolabeled phosphate is transferred to the substrate by the kinase. The

reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the

substrate. Unreacted γ-³³P-ATP is washed away. The amount of radioactivity remaining on the

filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter

or phosphorimager. The inhibition by a compound is determined by the reduction in radioactive

signal compared to a control reaction without the inhibitor.

Detailed Protocol:
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Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate (e.g.,

Myelin Basic Protein for IRAK4), and the test compound (e.g., ND-2158) at various

concentrations in a kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3

mM MnCl₂, 1.2 mM DTT).

Initiation: Start the reaction by adding a mixture of unlabeled ATP and γ-³³P-ATP to the

reaction mixture. The final ATP concentration is typically at or near the Km for the specific

kinase.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period

(e.g., 30-60 minutes) to allow for substrate phosphorylation.

Termination and Spotting: Stop the reaction by adding a solution like phosphoric acid. Spot

an aliquot of the reaction mixture onto a phosphocellulose filter mat.

Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid)

to remove unbound γ-³³P-ATP.

Detection: Dry the filter mat and measure the incorporated radioactivity using a scintillation

counter or by exposing it to a phosphor screen followed by imaging.

Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor

concentration compared to the vehicle control (e.g., DMSO). Determine the IC50 value by

fitting the data to a dose-response curve.

Luminescent Kinase Assay (e.g., Kinase-Glo®)
This is a homogeneous, high-throughput method that measures kinase activity by quantifying

the amount of ATP remaining in the solution after a kinase reaction.

Principle: The amount of ATP remaining after the kinase reaction is inversely proportional to the

kinase activity. The Kinase-Glo® reagent contains luciferase, which catalyzes the oxidation of

luciferin in the presence of ATP to produce light. The luminescent signal is therefore directly

proportional to the ATP concentration.

Detailed Protocol:
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Kinase Reaction: Set up the kinase reaction as described for the radioisotope assay, but

using only unlabeled ATP.

Luminescent Detection: After the kinase reaction incubation, add an equal volume of Kinase-

Glo® reagent to each well. This reagent stops the kinase reaction and initiates the

luminescent reaction.

Incubation: Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the

luminescent signal.

Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis: A higher luminescent signal indicates more remaining ATP and thus higher

inhibition of the kinase. Calculate the percentage of inhibition and IC50 values as described

above.

Mandatory Visualizations
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the MyD88-dependent signaling

pathway, which is activated by Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R).
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Caption: MyD88-dependent signaling pathway and the inhibitory action of ND-2158 on IRAK4.
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Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the general workflow for assessing the selectivity of a kinase

inhibitor like ND-2158 against a large panel of kinases.
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Caption: A generalized workflow for determining the selectivity profile of a kinase inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. rupress.org [rupress.org]

2. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]

3. researchgate.net [researchgate.net]

4. documents.thermofisher.com [documents.thermofisher.com]

5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

6. Selective interleukin-1 receptor-associated kinase 4 inhibitors for the treatment of
autoimmune disorders and lymphoid malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [ND-2158: A Comparative Guide to its Kinase Selectivity
Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10773876#nd-2158-selectivity-profiling-against-a-
kinase-panel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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